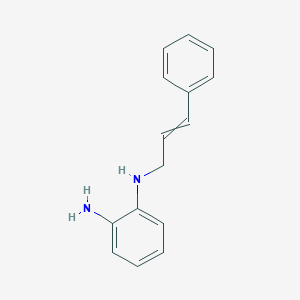

1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-

Overview

Description

Scientific Research Applications

Organocatalysis

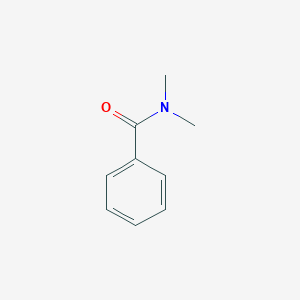

“1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” has been used in the synthesis of organocatalysts . Organocatalysts are catalysts that are composed of non-metallic elements. They are used in various chemical reactions due to their ability to increase the rate of reactions without being consumed.

Synthesis of Bifunctional Noncovalent Organocatalysts

This compound has been used in a four-step synthesis process of bifunctional, noncovalent organocatalysts . These organocatalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor .

Michael Addition Reactions

The organocatalysts derived from “1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene . The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.

Asymmetric Organocatalysis

The compound has potential applications in asymmetric organocatalysis . Asymmetric organocatalysis involves the use of small organic molecules as catalysts to induce asymmetry into another molecule.

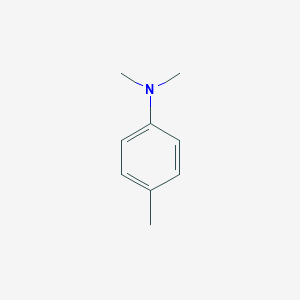

Synthesis of Aromatic Amines

“1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-” can be used in the synthesis of aromatic amines . Aromatic amines are a class of chemicals that contain an amine group attached to an aromatic hydrocarbon. They are used in the manufacture of dyes, pharmaceuticals, and polymers.

Development of New Catalysts

Research is ongoing to develop new catalysts using "1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)-" . These catalysts could potentially be used in various industrial and chemical processes.

properties

IUPAC Name |

2-N-(3-phenylprop-2-enyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTDSOLEQLKCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378003 | |

| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |

CAS RN |

130964-01-1 | |

| Record name | 1,2-Benzenediamine,N1-(3-phenyl-2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

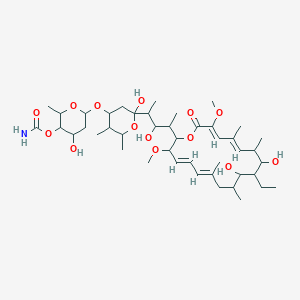

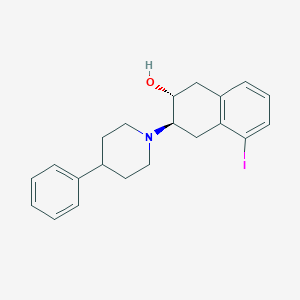

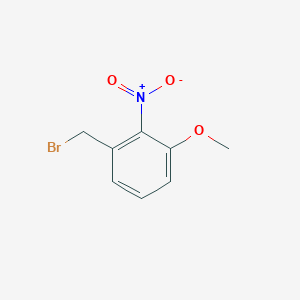

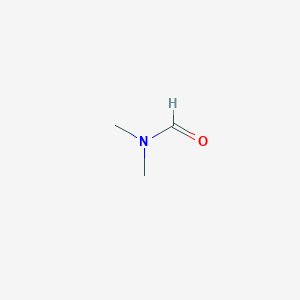

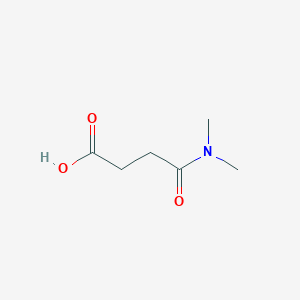

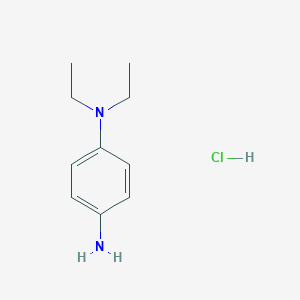

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.